molecular formula C15H19NO7 B1147945 APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] CAS No. 450358-62-0

APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline]

Cat. No.: B1147945
CAS No.: 450358-62-0
M. Wt: 325.31
InChI Key:
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Description

APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is a chemical compound with the molecular formula C15H19NO7 and a molecular weight of 325.31. It is known for its unique structure, which includes multiple ester groups and an aniline derivative. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] typically involves the esterification of aniline derivatives with methoxycarbonyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    APTRA dimethyl ester: Similar structure but with fewer ester groups.

    N,N-bis((carbomethoxy)methyl)aniline: Lacks the methoxy group present in APTRA trimethyl ester.

    2-(Carbomethoxy)-methoxy-aniline: Contains only one ester group and a methoxy group

Uniqueness

APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is unique due to its multiple ester groups and the presence of both methoxy and aniline functionalities. This combination of features makes it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

450358-62-0

Molecular Formula

C15H19NO7

Molecular Weight

325.31

Origin of Product

United States

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